molecular formula C9H9F4NO2 B8665847 [6-(2,2,3,3-Tetrafluoropropoxy)pyridin-3-yl]methanol CAS No. 106341-50-8

[6-(2,2,3,3-Tetrafluoropropoxy)pyridin-3-yl]methanol

Cat. No. B8665847
Key on ui cas rn: 106341-50-8
M. Wt: 239.17 g/mol
InChI Key: QCDLRJXXPSRPKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06306880B1

Procedure details

Ethyl 6-(2,2,3,3-tetrafluoropropoxy)nicotinate was reduced with diisobutyl aluminum hydride in the same manner as in Reference example 21 to obtain the title compound as an oil in a yield of 100%.
Name
Ethyl 6-(2,2,3,3-tetrafluoropropoxy)nicotinate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
100%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:19])([CH:16]([F:18])[F:17])[CH2:3][O:4][C:5]1[CH:15]=[CH:14][C:8]([C:9](OCC)=[O:10])=[CH:7][N:6]=1.[H-].C([Al+]CC(C)C)C(C)C>>[F:19][C:2]([F:1])([CH:16]([F:18])[F:17])[CH2:3][O:4][C:5]1[CH:15]=[CH:14][C:8]([CH2:9][OH:10])=[CH:7][N:6]=1 |f:1.2|

Inputs

Step One
Name
Ethyl 6-(2,2,3,3-tetrafluoropropoxy)nicotinate
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(COC1=NC=C(C(=O)OCC)C=C1)(C(F)F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].C(C(C)C)[Al+]CC(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC(COC1=NC=C(C=C1)CO)(C(F)F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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